

Application Notes and Protocols for Cellular Assays with SKI-73

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Compound of Interest

Compound Name: SKI-73

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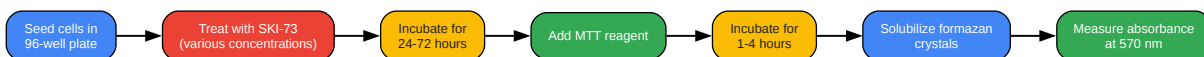
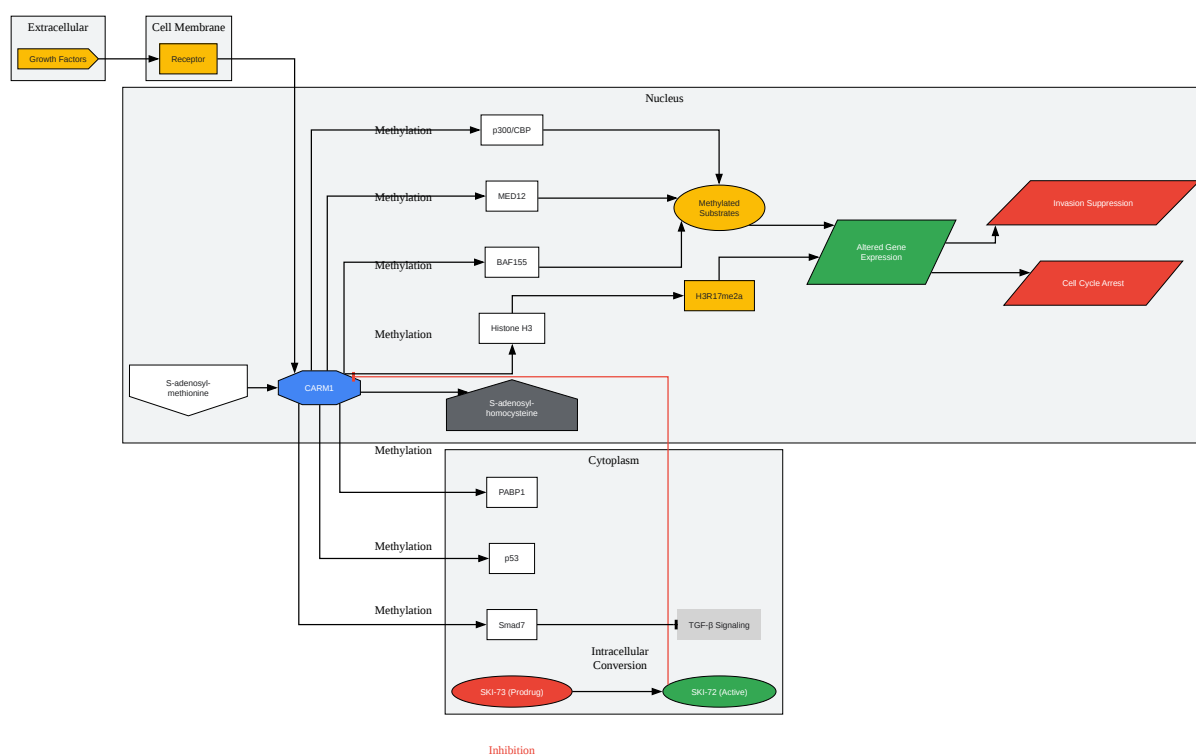
Introduction

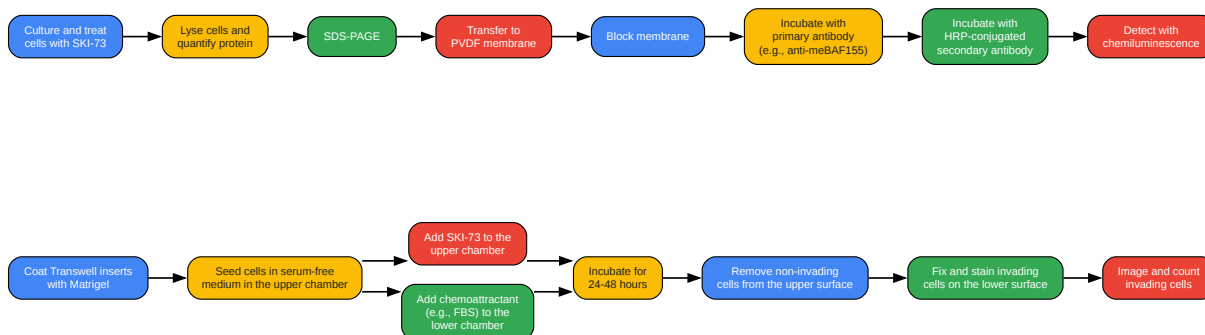
SKI-73 is a cell-permeable chemical probe that acts as a prodrug for the potent and selective inhibitor of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), also known as Protein Arginine Methyltransferase 4 (PRMT4).^{[1][2][3][4][5]} Upon entering the cell, **SKI-73** is converted into its active form, SKI-72, which competitively inhibits the S-adenosylmethionine (SAM) binding site of CARM1.^{[6][7]} CARM1 is a key epigenetic regulator that catalyzes the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, thereby influencing gene transcription, RNA processing, and signal transduction.^{[8][9][10]} Dysregulation of CARM1 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention.^{[11][12][13]} These application notes provide detailed protocols for utilizing **SKI-73** in cellular assays to investigate its effects on CARM1 activity, cell viability, and cancer cell invasion.

CARM1 Signaling Pathway

CARM1 plays a crucial role in transcriptional activation by methylating histone H3 at arginine 17 (H3R17me2a), a mark associated with active gene expression.^[14] Additionally, CARM1 methylates a variety of non-histone proteins, including the transcriptional coactivators p300/CBP, the SWI/SNF chromatin remodeling complex subunit BAF155, and the Mediator

complex subunit MED12.[\[11\]](#)[\[13\]](#)[\[15\]](#)[\[16\]](#) These methylation events can modulate protein-protein interactions and downstream signaling cascades, such as the p53 and TGF- β /Smad pathways.[\[17\]](#)[\[18\]](#)





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